molecular formula C10H11Cl2NO B3289882 (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol CAS No. 861648-82-0

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol

Cat. No.: B3289882
CAS No.: 861648-82-0
M. Wt: 232.1 g/mol
InChI Key: DNMJYMJQRAHZNR-UHFFFAOYSA-N
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Description

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol: is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with an amino group substituted by a 3,5-dichlorophenyl group

Preparation Methods

The synthesis of (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3,5-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-(3,5-dichloroanilino)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-9(4-7)13-10(6-14)1-2-10/h3-5,13-14H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJYMJQRAHZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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